molecular formula C13H16F2N2 B8050128 2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane

2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B8050128
M. Wt: 238.28 g/mol
InChI Key: LDTFMZVKFFMKIS-UHFFFAOYSA-N
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Description

2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring a unique structural motif. The spiro[3.3]heptane core is a rigid, three-dimensional scaffold that imparts distinct physicochemical properties to the molecule. This compound is of interest in medicinal chemistry due to its potential bioactivity and ability to serve as a bioisostere for other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane typically involves a multi-step process. One common approach is the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, followed by reduction of the resulting β-lactam ring . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes for scalability. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the isolation of the compound as a stable salt, such as a sulfonic acid salt, can improve its solubility and stability, facilitating large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Alane or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the spirocyclic core .

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic core can mimic the structure of other bioactive molecules, allowing it to bind to and modulate the activity of enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This makes it a valuable scaffold for the development of new bioactive compounds with enhanced stability and lipophilicity .

Properties

IUPAC Name

2-benzyl-3-(difluoromethyl)-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2/c14-12(15)11-13(7-16-8-13)9-17(11)6-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTFMZVKFFMKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2C(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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